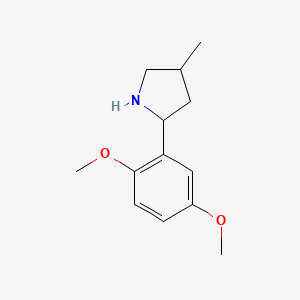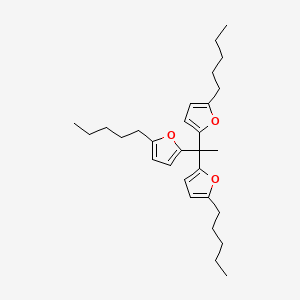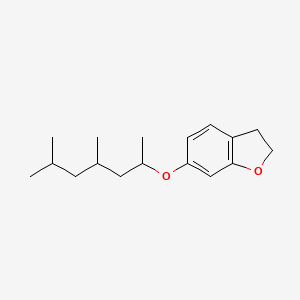![molecular formula C12H12N2O5 B12893876 Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate CAS No. 76421-05-1](/img/structure/B12893876.png)
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is a synthetic organic compound with the molecular formula C12H12N2O5 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Benzyl chloroformate+4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidineEt3NBenzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carboxylic acid.
Reduction: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]methanol.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate: Similar structure but with a butyl linker instead of a methyl linker.
Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
| 76421-05-1 | |
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
InChI Key |
VCOGURCTJNSGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)




![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)


